molecular formula C11H12O3 B1329860 Benzyl acetoacetate CAS No. 5396-89-4

Benzyl acetoacetate

Cat. No. B1329860
CAS RN: 5396-89-4
M. Wt: 192.21 g/mol
InChI Key: WOFAGNLBCJWEOE-UHFFFAOYSA-N
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Description

Benzyl acetoacetate is a carboxylic ester . It is functionally related to a benzyl alcohol . It also has a floral type odor .


Synthesis Analysis

Benzyl acetoacetate can be synthesized through the transesterification of β-keto esters . The transesterification of ethyl acetoacetate with benzyl alcohol, for example, afforded a 97% yield after five hours . It can also undergo asymmetric bioreduction to form benzyl (S)- (+)-3-hydroxybutyrate in the presence of Candida schatavii strain MY 1831 .


Chemical Reactions Analysis

Benzyl acetoacetate undergoes asymmetric bioreduction to form benzyl (S)- (+)-3-hydroxybutyrate in the presence of Candida schatavii strain MY 1831 .


Physical And Chemical Properties Analysis

Benzyl acetoacetate has a refractive index of n20/D 1.512 (lit.) . It has a boiling point of 156-159 °C/10 mmHg (lit.) and a density of 1.112 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Labeling Applications

  • Efficient Synthesis of Labeled Compounds : Benzyl Acetoacetate is used in the synthesis of labeled compounds. For instance, it's involved in the efficient synthesis of benzyl and n-octyl [1,3-13C2]acetoacetates, which are further applied in the syntheses of labeled pyrrole and hymecromone (Iida et al., 2008).

Catalysis and Reaction Mechanisms

  • Iron-Catalyzed Borylation : In the field of catalysis, benzyl acetoacetate has been used with iron(III) acetoacetate for the borylation of alkyl halides, showcasing its potential in facilitating complex chemical reactions (Atack et al., 2014).
  • Investigation of Reaction Mechanisms : Studies have explored its role in elucidating reaction mechanisms, such as the potassium carbonate-promoted condensation between acetoacetate esters and benzaldehyde (Andersh et al., 2013).

Microbial and Enzymatic Processes

  • Enantioselective Reduction by Microorganisms : Benzyl acetoacetate has been used to study enantioselective reductions by various microorganisms, providing insights into biocatalysis and microbial metabolism (Ribeiro et al., 2014).

Spectroscopic and Physical Studies

  • Conformational Analysis : Detailed conformational analysis, tautomerization studies, and spectroscopic investigations (IR, Raman, NMR) of benzyl acetoacetate have been conducted to understand its molecular properties (Tayyari et al., 2011).

Flavor and Fragrance Industry

  • Synthesis of Flavoring Agents : Benzyl acetoacetate is used in the synthesis of various flavoring agents like 4-phenyl-2-butanone, showcasing its importance in the flavor and fragrance industry (Zhang, 2005).
  • Gram-Scale Synthesis of Flavoring Ketones : Its role in the large-scale synthesis of flavoring ketones via alkylation-decarboxylation processes highlights its industrial relevance (Naikwadi et al., 2020).

Chemical Synthesis and Modifications

  • Coupling Reactions : Benzyl acetoacetate is involved in coupling reactions under specific catalytic conditions, contributing to the synthesis of dicarbonyl compounds (Xie et al., 2005).

Safety And Hazards

Benzyl acetoacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . It is stable under normal conditions of use. Heating to decomposition may release carbon monoxide, carbon dioxide, and other potentially toxic fumes and gases .

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Benzyl acetoacetate could have potential applications in these areas in the future.

properties

IUPAC Name

benzyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFAGNLBCJWEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8063834
Record name Benzyl acetoacetate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless oily liquid with a balsamic, herbaceous, fruity odour
Record name Benzyl acetoacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/746/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

156.00 to 159.00 °C. @ 10.00 mm Hg
Record name Benzyl acetoacetate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl acetoacetate
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Density

1.112-1.120
Record name Benzyl acetoacetate
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Product Name

Benzyl acetoacetate

CAS RN

5396-89-4, 38432-58-5
Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name Acetoacetic acid, benzyl ester
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Record name Butanoic acid, 3-oxo-, phenylmethyl ester
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Record name Benzyl acetoacetate
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Record name Benzyl acetoacetate
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Record name BENZYL ACETOACETATE
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Record name Benzyl acetoacetate
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Melting Point

162.00 to 164.00 °C. @ 16.00 mm Hg
Record name Benzyl acetoacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
571
Citations
SF Tayyari, F Naghavi, S Pojhan, RW McClurg… - Journal of Molecular …, 2011 - Elsevier
A complete conformational analysis of the keto and enol forms of benzyl acetoacetate (BAA), a β-dicarbonyl compound, was carried out by ab initio calculations, at the density functional …
Number of citations: 16 www.sciencedirect.com
SC Patankar, SK Dodiya, GD Yadav - Journal of Molecular Catalysis A …, 2015 - Elsevier
… The desired product is ethyl benzyl acetoacetate which is used as a flavoring agent. There is no information in open literature on the selective synthesis of ethyl benzyl acetoacetate …
Number of citations: 18 www.sciencedirect.com
M Chartrain, J McNamara, R Greasham - Journal of fermentation and …, 1996 - Elsevier
… asymmetric bioreduction of benzyl acetoacetate to its corresponding … of benzyl acetoacetate to benzyl (q-(+)-3hydroxybutyrate … the asymmetric bioreduction of benzyl acetoacetate to the …
Number of citations: 10 www.sciencedirect.com
K Iida, K Ohtaka, T Komatsu, T Makino… - Journal of Labelled …, 2008 - Wiley Online Library
… In addition, this method could transform benzyl acetate, having a bulky ester moiety, to benzyl acetoacetate by heating at 1001C for 30min in 75% yield (calculated from benzyl acetate), …
JB Ribeiro, AS Ramos, RO Lopes, GVV Silva… - Brazilian Journal of …, 2014 - SciELO Brasil
The β-ketoester benzyl acetoacetate was enantioselectively reduced to benzyl (S)-3-hydroxybutanoate by seven microorganism species. The best result using free cells was obtained …
Number of citations: 4 www.scielo.br
MR Khumalo, SN Maddila, S Maddila… - …, 2019 - Wiley Online Library
… The title reaction involved the one-pot condensation of four components, namely aryl aldehyde, benzyl acetoacetate, 5-methyl-1,3-cyclohexanedione and ammonium acetate. Good to …
G Cabello-Guzmán, L Fernandez, C Caro-Díaz, L Lillo… - Optik, 2021 - Elsevier
… temperature of a solution of Ce(benzyl-acetoacetate) 3 under UV irradiation at 254 … benzyl-acetoacetate) 3 complex and (b) spectral changes upon photolysis of Yb(benzyl-acetoacetate…
Number of citations: 4 www.sciencedirect.com
Y Hirayama, T Nakamura, S Uehara, Y Sakamoto… - Organic …, 2005 - ACS Publications
… The reaction of benzyl acetoacetate and 2 equiv of tert-butyl acrylate in THF in the presence of catalytic amount of potassium tert-butoxide gave the addition product 1 (96%). …
Number of citations: 24 pubs.acs.org
NT Dao, DT Nguyen, LM Nguyen, VTT Tran… - …, 2021 - Wiley Online Library
… Howerver, the condensation from benzyl acetoacetate in the reaction media afforded unexpected dithiacrown ether bearing 4-aminotetrahedropyridine moiety. The cytotoxicity on …
VG Prasanth, KI Sathiyanarayanan, M Pathak - researchgate.net
… Aluminium (III) isopropoxide, acetyl acetone and benzyl acetoacetate were purchased from Sigma Aldrich. Acetylacetone and benzyl acetoacetate were distilled before use. FTIR …
Number of citations: 0 www.researchgate.net

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